1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-methyl-N-(4-phenylbutan-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O/c1-14(2)25-20-19(13-22-25)18(12-16(4)23-20)21(26)24-15(3)10-11-17-8-6-5-7-9-17/h5-9,12-15H,10-11H2,1-4H3,(H,24,26) |
InChI Key |
HGQPDPAHLWJXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
N-1 Isopropylation
The isopropyl group at N-1 is introduced via alkylation of the pyrazole nitrogen. Using isopropyl bromide and a base (e.g., NaH) in THF at 0°C, this step proceeds in 90–95% yield.
C-6 Methylation
Methylation at C-6 is achieved through Friedel-Crafts alkylation with methyl iodide and AlCl₃ in dichloromethane. This reaction is highly regioselective due to the electron-donating effect of the pyridine nitrogen.
The introduction of the N-(1-methyl-3-phenylpropyl)carboxamide group at C-4 is the most critical and challenging step. Two primary methods have been reported:
Palladium-Catalyzed Aminocarbonylation
An optimized protocol from Thieme (2021) employs palladium-catalyzed aminocarbonylation of 4-bromo-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine with 1-methyl-3-phenylpropylamine (Figure 2A).
Reaction Conditions
-
Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand
-
CO Source : COware® two-chamber system
-
Solvent : DMF/H₂O (9:1) at 100°C
-
Yield : 99%
Carboxylic Acid Activation and Coupling
An alternative route starts with 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 883544-72-7), which is converted to the acid chloride using SOCl₂, followed by coupling with 1-methyl-3-phenylpropylamine (Figure 2B).
Comparison of Methods
| Parameter | Aminocarbonylation | Acid Chloride Coupling |
|---|---|---|
| Yield | 99% | 75–80% |
| Reaction Time | 2 hours | 12 hours |
| Byproducts | Minimal | HCl, requiring neutralization |
| Scalability | Excellent | Moderate |
Purification and Characterization
Final purification is achieved via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. LC-MS and ¹H/¹³C NMR confirm structural integrity, with key signals including:
-
N-Isopropyl : δ 1.45 (d, J = 6.8 Hz, 6H)
-
C-6 Methyl : δ 2.32 (s, 3H)
Challenges and Optimization Insights
-
Regioselectivity in Alkylation : Competing reactions at N-1 vs. N-2 require careful base selection (NaH over K₂CO₃).
-
CO Handling : The COware® system in aminocarbonylation enhances safety compared to traditional gas cylinders.
-
Solvent Effects : DMF improves solubility but complicates removal; switching to NMP reduces purification steps .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be contextualized by comparing it to three related compounds from the evidence (Table 1):
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimated based on formula.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 1-methyl-3-phenylpropyl chain likely increases lipophilicity compared to the triazole-substituted analog (1574336-00-7), which may reduce passive membrane permeability but enhance binding to hydrophobic pockets .
Steric and Conformational Differences: The cyclopentyl group in 1574336-00-7 provides greater steric hindrance than the target’s isopropyl group, which may influence selectivity for kinases with larger ATP-binding pockets .
Carboxamide vs. Non-Carboxamide Analogs: Carboxamide-containing compounds (target, 1574336-00-7, 1006329-03-8) are more likely to engage in hydrogen bonding with target proteins compared to non-carboxamide variants like 1005573-28-3 .
Pharmacological Implications:
While empirical data for the target compound are unavailable, structural parallels suggest it may exhibit intermediate metabolic stability between the smaller isopropyl group and bulkier cyclopentyl analogs. Its phenylpropyl chain could confer improved blood-brain barrier penetration relative to benzyl-substituted analogs (e.g., 1006329-03-8) but may increase CYP450-mediated metabolism risks .
Biological Activity
1-Isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of various substituents on the pyrazole and pyridine rings contributes to its pharmacological properties.
Structural Formula
Biological Activity Overview
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant biological activities, including:
- Inhibition of Tropomyosin Receptor Kinases (TRKs) : These kinases are implicated in cancer cell proliferation and differentiation. In a study evaluating various derivatives, one compound demonstrated an IC50 value of 56 nM against TRKA, indicating potent inhibitory effects .
- Antitumor Activity : The compound showed selective inhibition of cancer cell lines such as MCF-7 and Km-12 with IC50 values of 0.304 μM and 0.5 μM respectively, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival. This inhibition can lead to reduced proliferation of cancer cells.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on TRK Inhibition : In vitro assays demonstrated that the compound effectively inhibits TRK activity, leading to decreased viability in TRK-overexpressing cancer cell lines. This study utilized both biochemical assays and cellular models to confirm the findings .
- Selectivity Profile : The selectivity of the compound was assessed against a panel of cytochrome P450 isoforms. It exhibited low inhibitory activity towards most isoforms except CYP2C9, indicating a favorable metabolic profile for further development .
Data Tables
| Activity Type | Cell Line | IC50 Value (μM) | Selectivity |
|---|---|---|---|
| TRK Inhibition | Km-12 | 0.5 | High |
| TRK Inhibition | MCF-7 | 0.304 | High |
| Cytochrome P450 Inhibition | Various | N/A | Low (except CYP2C9) |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Ethanol, 80°C, 12h | 65 | 92% |
| Carboxamide Coupling | EDCI/HOBt, DCM, RT, 24h | 78 | 96% |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substituent positions (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.0 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazolo-pyridine core .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 435.2284) .
- HPLC-PDA: Assesses purity (>98% by area normalization) using C18 columns and acetonitrile/water gradients .
Note: Residual solvents (e.g., DCM) must be quantified via GC-MS to meet ICH guidelines .
Advanced: How can researchers address discrepancies in reported kinase inhibition profiles of pyrazolo[3,4-b]pyridine analogs?
Methodological Answer:
Contradictions often arise from variability in assay conditions or off-target effects. To resolve these:
Standardized Assays:
- Use recombinant kinases (e.g., JAK2, CDK2) with consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) .
- Include positive controls (e.g., staurosporine) to validate assay performance.
Selectivity Profiling:
Structural Analysis:
Q. Table 2: Comparative Kinase Inhibition Data
| Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| JAK2 | 12 ± 2 | ADP-Glo | |
| CDK2 | 85 ± 10 | Radioactive |
Advanced: What computational strategies optimize the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- Metabolism Prediction:
- Structure-Activity Relationship (SAR):
- CYP450 Inhibition Screening:
- Assess interactions with CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) to mitigate drug-drug interaction risks .
Case Study:
Cyclopropyl analogs showed 3-fold higher microsomal stability (t1/2 = 45 min vs. 15 min for isopropyl) without compromising JAK2 inhibition (IC50 = 15 nM) .
Advanced: How should researchers design experiments to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA):
- Treat cells (e.g., HEK293 or primary PBMCs) with the compound (1–10 µM), lyse, and heat to denature unbound targets. Quantify remaining kinase activity via Western blot .
- Phosphoproteomics:
- Use LC-MS/MS to map phosphorylation changes (e.g., STAT5 in JAK2 pathways) post-treatment .
- CRISPR Knockdown:
Key Controls:
- Include vehicle-treated and inhibitor-negative controls.
- Validate antibody specificity via siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
